molecular formula C16H17F3N4OS B2568363 2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034602-66-7

2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2568363
CAS No.: 2034602-66-7
M. Wt: 370.39
InChI Key: SXJUUWYLZGKGOA-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of boron reagents and reaction conditions can significantly impact the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and thiophene moieties contribute to its potential pharmacological activities.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-10-7-12(25-9-10)15(24)23-5-3-22(4-6-23)14-8-13(16(17,18)19)20-11(2)21-14/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJUUWYLZGKGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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